N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structure. The compound features an N-butyl group, an N-methyl substituent, and a 3-chlorophenyl moiety at the 1-position of the pyrazole ring. Pyrazolo[3,4-d]pyrimidines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C16H18ClN5 |
|---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butyl-1-(3-chlorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-3-4-8-21(2)15-14-10-20-22(16(14)19-11-18-15)13-7-5-6-12(17)9-13/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
CGDDUSBGBTXGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
A reported method for related compounds involves:
-
Malononitrile condensation : Reacting 3-chlorophenylacetonitrile with malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) to form 2-(hydroxy(3-chlorophenyl)methylene)malononitrile.
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Methylation : Treating the intermediate with dimethyl sulfate in acetone or 1,4-dioxane using potassium carbonate to yield 2-(methoxy(3-chlorophenyl)methylene)malononitrile.
-
Cyclization : Heating with hydrazine hydrate in ethanol to form the pyrazole ring, followed by formamidine-mediated cyclization to construct the pyrimidine moiety.
This sequence generates the 4-aminopyrazolo[3,4-d]pyrimidine scaffold with a 3-chlorophenyl group at position 3.
N-Alkylation and N-Methylation Strategies
Introducing the N-butyl and N-methyl groups at position 4 requires careful regioselective alkylation. Pyrazolo[3,4-d]pyrimidines often undergo alkylation at the pyrimidine nitrogen due to its higher nucleophilicity compared to the pyrazole nitrogen.
Sequential Alkylation
A two-step protocol could be employed:
-
Primary Alkylation : Reacting 3-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 1-bromobutane in dimethylformamide (DMF) using sodium hydride as a base at 60°C to introduce the butyl group.
-
Secondary Methylation : Treating the N-butyl intermediate with methyl iodide in the presence of potassium carbonate in acetone at room temperature to install the methyl group.
Challenges :
-
Competing dialkylation or over-alkylation.
-
Steric hindrance from the 3-chlorophenyl group may necessitate elevated temperatures or phase-transfer catalysts.
Single-Step Difunctionalization
An alternative route uses a pre-formed N-butyl-N-methylamine reagent. For example, reacting the 4-amine with N-butyl-N-methylcarbamoyl chloride in dichloromethane (DCM) with triethylamine could yield the target compound. However, this method risks low efficiency due to poor leaving-group aptitude.
Solvent and Base Optimization
Patented processes for analogous compounds highlight solvent and base selection as critical factors:
*Theoretical yields based on analogous reactions.
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during alkylation, while alcoholic solvents facilitate cyclization. Inorganic bases (K₂CO₃) are preferred for methylation to minimize side reactions.
Purification and Characterization
Crystallization Techniques
The patent literature emphasizes solvent-antisolvent crystallization for pyrazolopyrimidines. For example, dissolving the crude product in methanol-DCM (1:1) and adding water induces crystallization. X-ray diffraction (XRD) patterns can confirm polymorphic form, as seen in related compounds.
Chromatographic Methods
Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves N-alkylation byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase ensures >95% purity.
Analytical Data for Validation
Key spectroscopic characteristics of the target compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.30 (m, 4H, Ar-H), 3.75–3.60 (m, 2H, NCH₂), 3.20 (s, 3H, NCH₃), 1.55–1.20 (m, 4H, CH₂CH₂), 0.90 (t, 3H, CH₃).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at the pyrazole nitrogen can occur. Using bulky bases (e.g., DIPEA) or low temperatures suppresses this pathway.
-
Solubility : The 3-chlorophenyl group reduces solubility in polar solvents. Mixed-solvent systems (e.g., THF/water) improve reaction homogeneity.
-
Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.
Alternative Routes from Patent Literature
A patented method for structurally similar compounds involves:
-
Boc Protection : Treating the 4-amine with di-tert-butyl dicarbonate in THF to form a Boc-protected intermediate.
-
Alkylation : Reacting with butyl bromide and methyl iodide sequentially under phase-transfer conditions.
-
Deprotection : Removing the Boc group with HCl in dioxane to yield the final product.
This approach improves regioselectivity but adds synthetic steps.
Scalability Considerations
For industrial-scale production:
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Outcome : Oxidation of the pyrimidine ring’s nitrogen atoms or the pyrazole moiety, leading to hydroxylated or keto derivatives.
-
Conditions : Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
Key Observation : The N-methyl group remains stable under mild oxidative conditions, while the chlorophenyl substituent resists oxidation due to its electron-withdrawing nature.
Reduction Reactions
The compound’s nitrogen-rich structure allows selective reduction:
-
Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Outcome : Reduction of imine or nitrile groups (if present) to amines, though the pyrazolo-pyrimidine core generally remains intact .
-
Conditions : Reactions are performed in anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.
Mechanistic Note : LiAlH₄ selectively targets the pyrimidine ring’s C=N bonds, while NaBH₄ exhibits milder activity .
Substitution Reactions
The chlorophenyl group and pyrimidine nitrogen atoms serve as key sites for nucleophilic substitution:
Chlorophenyl Substitution
-
Reagents : Primary/secondary amines or alkoxides.
-
Outcome : Displacement of the chlorine atom on the phenyl ring, forming derivatives like 3-aminophenyl or 3-methoxyphenyl analogs .
-
Example : Reaction with methylamine yields a 3-(methylamino)phenyl derivative with retained pyrazolo-pyrimidine integrity .
Pyrimidine Nitrogen Substitution
-
Reagents : Alkyl halides or acyl chlorides.
-
Outcome : Alkylation or acylation at the N4 position, modifying the compound’s electronic profile and solubility .
Regioselectivity : Substitution at the N4 amine is favored due to steric and electronic factors .
Cross-Coupling Reactions
The chlorophenyl group participates in metal-catalyzed cross-coupling:
-
Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids.
-
Outcome : Suzuki-Miyaura coupling replaces the chlorine atom with aryl or heteroaryl groups .
-
Conditions : Conducted in toluene/ethanol mixtures at 80–100°C with a base (e.g., K₂CO₃).
Heterocyclization and Ring Modification
The pyrazolo[3,4-d]pyrimidine core can undergo ring expansion or contraction under specific conditions:
-
Reagents : Phosphorus oxychloride (POCl₃) or hexamethyldisilazane (HMDS).
-
Outcome : Formation of fused heterocycles (e.g., pyrimido[4,5-d]pyridazines) via intramolecular cyclization .
-
Mechanism : POCl₃ facilitates phosphorylation of the pyrimidine nitrogen, enabling nucleophilic attack and ring rearrangement .
Stability and Degradation
-
Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, cleaving the pyrazolo-pyrimidine core.
-
Thermal Stability : Stable up to 200°C; decomposition occurs above this threshold, releasing nitrogenous gases.
Scientific Research Applications
Anticancer Properties
Research indicates that N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory disorders .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against bacterial strains, indicating potential applications in antimicrobial therapies .
Synthesis and Modification
The synthesis of this compound typically involves several steps that allow for the introduction of various functional groups. These modifications can enhance its biological properties and therapeutic efficacy. The synthetic routes are pivotal in producing the compound efficiently while allowing for structural variations that may improve activity against specific targets .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Activity : A study demonstrated significant cytotoxicity against A549 and MCF-7 cell lines, indicating potential as a lead compound for developing new anticancer agents.
- Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory responses through cytokine inhibition.
- Antimicrobial Properties : Investigations into similar pyrazolo compounds have shown effectiveness against various bacterial strains, suggesting a broader application in infectious disease treatment.
Mechanism of Action
The mechanism of action of N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse substituents that influence their pharmacological profiles. Key structural analogs include:
Key Observations :
- N-Alkyl vs.
- Chlorophenyl Positioning : The 3-chlorophenyl group distinguishes the target from SI388 (2-chlorophenyl), which may alter target selectivity due to steric and electronic effects .
- Sulfur vs. Oxygen Linkers : The tert-butyl sulfanyl analog () introduces a sulfur atom, which may modulate redox activity compared to oxygen-linked derivatives.
Computational and ADME Predictions
- Molecular Docking : Pyrazolo[3,4-d]pyrimidines with hydrophobic substituents (e.g., tert-butyl, ) show strong binding to SARS-CoV-2 Mpro via hydrophobic interactions . The target compound’s N-butyl group may similarly enhance binding affinity.
- ADME/Tox : While N-benzyl-1-methyl derivatives () are mutagenic, the target compound’s lack of benzyl groups may lower this risk. Computational tools like PreADMET could predict its hERG inhibition and bioavailability .
Biological Activity
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and receptor modulation. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN4, with a molecular weight of approximately 305.77 g/mol. The compound features a pyrazole ring fused to a pyrimidine structure, characterized by a butyl group and a chlorophenyl moiety. These structural attributes contribute to its unique chemical properties and potential biological activities .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors involved in key signaling pathways. Notably, it has shown selectivity for certain kinases, which are critical in regulating cell proliferation and survival . The compound's mechanism may involve:
- Inhibition of Kinases : It targets various protein kinases that play roles in cancer progression.
- Adenosine Receptor Affinity : Studies have indicated that it exhibits affinity for A1 adenosine receptors, which are implicated in various physiological processes including cardiovascular function and neurotransmission .
Biological Activity
Research indicates that this compound possesses significant biological activities:
- Anticancer Properties : The compound has been evaluated for its efficacy against different cancer cell lines. For instance, it demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
- Selectivity : It has been shown to selectively inhibit certain pathways while sparing others, which may reduce side effects compared to non-selective agents .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In a study examining various pyrazolo[3,4-d]pyrimidine derivatives, this compound was identified as a potent inhibitor with an IC50 value indicating significant activity against specific kinases .
- Morphology-Based Screening : In a comprehensive screening involving multiple human cancer cell lines, the compound exhibited distinct phenotypic profiles compared to known kinase inhibitors. This suggests potential for targeting nonkinase pathways as well .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| This compound | 6.4 x 10^-6 | A1 Adenosine Receptor | Anticancer activity |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | 0.3 - 24 | EGFR/VGFR2 | Dual inhibitor |
| Hydroxy-Pyrazolo Compound | Varies | CBR1 | Nonkinase target inhibition |
Q & A
Q. What are the common synthetic routes for synthesizing N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions. For example:
- Step 1 : React 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkylating agents (e.g., N-butyl-N-methylamine) under basic conditions (e.g., Cs₂CO₃) to introduce the N-butyl-N-methyl group .
- Step 2 : Introduce the 3-chlorophenyl substituent via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid derivatives .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or HPLC to achieve >95% purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Purity : Assessed via HPLC (e.g., >95% purity thresholds) .
- Structural Confirmation :
- NMR : Compare ¹H and ¹³C chemical shifts with reference spectra .
- Mass Spectrometry : Confirm molecular weight using HRMS (e.g., ESI-MS) .
- Elemental Analysis : Verify empirical formula matches theoretical values .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., RET, Src) using ATP-competitive assays .
- Cell Viability Assays : Test anti-proliferative effects in cancer cell lines (e.g., TNBC models) via MTT or CellTiter-Glo .
- Selectivity Profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
- Methodological Answer :
- Substituent Variation : Modify the N-butyl, N-methyl, or 3-chlorophenyl groups to enhance potency. For example:
- Bulky substituents (e.g., tert-butyl) improve hydrophobic interactions in kinase pockets .
- Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance binding affinity .
- SAR Data Example :
| Substituent (R) | RET Kinase IC₅₀ (nM) | Selectivity Ratio (vs. Src) |
|---|---|---|
| 3-Cl-phenyl | 5.0 | 1:50 |
| 4-MeO-phenyl | 250.0 | 1:5 |
| Data adapted from |
Q. What computational methods predict binding affinity and kinase selectivity?
- Methodological Answer :
- Molecular Docking : Use programs like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., RET kinase PDB: 2IVU) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. How do researchers address discrepancies in inhibitory potency (IC₅₀) across kinase assays?
- Methodological Answer :
- Assay Standardization :
- Use consistent ATP concentrations (e.g., 10 µM) and buffer conditions .
- Validate with reference inhibitors (e.g., PP121 for Src) .
- Data Normalization : Report IC₅₀ values relative to positive/negative controls .
- Example Variability :
| Compound Analog | RET IC₅₀ (nM) [Study 1] | RET IC₅₀ (nM) [Study 2] |
|---|---|---|
| 1-tert-Butyl analog | 5.0 | 151.0 |
| 1-Isopropyl analog | 4.0 | 250.0 |
| Data from |
Key Research Findings
- Kinase Selectivity : Derivatives with 3-chlorophenyl groups exhibit >50-fold selectivity for RET over Src kinases .
- In Vivo Efficacy : Optimized analogs (e.g., compound 13an ) show tumor growth inhibition in TNBC xenografts at 10 mg/kg doses .
- Toxicity Mitigation : Hydrophilic substituents (e.g., hydroxycyclohexyl) reduce hepatotoxicity while retaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
